

# Long-Term Effects of Tapinarof on Skin Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Tapinarof**, a novel, first-in-class topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant and durable efficacy in the long-term treatment of plaque psoriasis. This technical guide provides a comprehensive overview of the sustained molecular and cellular changes in skin biology following chronic application of **Tapinarof**. It delves into the intricate signaling pathways modulated by **Tapinarof**, presents long-term clinical and molecular data, and outlines the experimental protocols used to elucidate these effects. The information presented is intended to inform further research and development in the field of dermatology and immunomodulatory therapeutics.

#### Introduction

**Tapinarof** is a naturally derived, non-steroidal topical treatment approved for plaque psoriasis in adults[1]. Its unique mechanism of action centers on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in maintaining skin homeostasis[2][3]. Long-term treatment with **Tapinarof** has been shown to not only provide sustained clinical improvement but also to induce a remittive effect, suggesting a lasting modulation of skin biology[4][5]. This document synthesizes the current understanding of these long-term effects.



# Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

**Tapinarof**'s therapeutic effects are mediated through its binding to and activation of the AhR. This interaction initiates a cascade of downstream events that collectively reduce skin inflammation, restore skin barrier function, and enhance antioxidant responses.

Upon entering the cytoplasm of skin cells, including keratinocytes and immune cells, **Tapinarof** binds to the AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.



Click to download full resolution via product page

Tapinarof-AhR Signaling Pathway.

# **Long-Term Molecular Effects on Skin Biology**

Chronic **Tapinarof** administration leads to sustained changes in three key areas of skin biology: inflammation, barrier function, and oxidative stress.

### **Downregulation of Pro-inflammatory Cytokines**

A hallmark of psoriasis is the overproduction of pro-inflammatory cytokines, particularly those in the IL-23/IL-17 axis. Long-term **Tapinarof** treatment effectively suppresses this inflammatory



cascade. The activation of AhR by **Tapinarof** leads to the downregulation of key proinflammatory cytokines, including IL-17A and IL-17F. This sustained reduction in inflammatory mediators is a cornerstone of its long-term efficacy. In vitro studies have shown that **Tapinarof** inhibits the differentiation of Th17 cells, a primary source of IL-17.



Click to download full resolution via product page

**Tapinarof**-Mediated Cytokine Downregulation.

#### **Restoration of Skin Barrier Function**

Psoriatic lesions are characterized by a compromised skin barrier, with reduced expression of essential structural proteins. **Tapinarof** addresses this by upregulating the expression of key barrier proteins, including filaggrin and loricrin. This effect is mediated by the AhR-dependent activation of transcription factors like OVO-like 1 (OVOL1). The restoration of a functional epidermal barrier contributes to reduced water loss and protection against environmental insults, which is crucial for long-term disease control.



## **Enhancement of Antioxidant Response**

Oxidative stress is a known contributor to the pathology of psoriasis. **Tapinarof** enhances the skin's antioxidant capacity through a dual mechanism. Firstly, the **Tapinarof** molecule itself possesses intrinsic antioxidant properties. Secondly, and more significantly, the activation of AhR by **Tapinarof** leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).



Click to download full resolution via product page

**Tapinarof**-Enhanced Antioxidant Response.

# **Quantitative Data from Long-Term Clinical Trials**

The long-term safety and efficacy of **Tapinarof** have been extensively evaluated in the PSOARING clinical trial program, which includes the 52-week open-label extension study, PSOARING 3.

#### **Long-Term Efficacy**

Data from the PSOARING 3 trial demonstrate a durable and even enhanced therapeutic effect with long-term use of **Tapinarof**.



| Efficacy Endpoint                                                                    | Timepoint                              | Result                    | Citation |
|--------------------------------------------------------------------------------------|----------------------------------------|---------------------------|----------|
| PGA score of 0 (clear)<br>or 1 (almost clear) in<br>subjects with baseline<br>PGA ≥2 | 52 Weeks                               | 58.2% (302/519)           |          |
| Complete disease clearance (PGA score of 0)                                          | At least once during the 52-week trial | 40.9% (312/763)           |          |
| Mean duration of remittive effect off-therapy (for patients achieving PGA=0)         | 52 Weeks                               | ~4 months (130.1<br>days) |          |
| PASI75 Response<br>(Integrated analysis)                                             | 52 Weeks                               | 63.5%                     | -        |
| PASI90 Response<br>(Integrated analysis)                                             | 52 Weeks                               | 44.2%                     | -        |

PGA: Physician's Global Assessment; PASI: Psoriasis Area and Severity Index.

# **Long-Term Safety and Tolerability**

Long-term treatment with **Tapinarof** was well-tolerated, with no new safety signals emerging during the 52-week study.



| Adverse Event Profile                      | Finding                                                                                            | Citation |
|--------------------------------------------|----------------------------------------------------------------------------------------------------|----------|
| Most Common Adverse Events                 | Folliculitis (22.7%), Contact<br>Dermatitis (5.5%), Upper<br>Respiratory Tract Infection<br>(4.7%) |          |
| Discontinuation Rate due to Adverse Events | 5.8% (consistent with 12-week trials)                                                              |          |
| Tachyphylaxis                              | No evidence observed over 52 weeks                                                                 | -        |

# **Experimental Protocols**

The following are representative methodologies for key experiments used to investigate the effects of **Tapinarof** on skin biology.

## In Vitro Keratinocyte Differentiation Assay

- Objective: To assess the effect of **Tapinarof** on the expression of skin barrier proteins in human keratinocytes.
- Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate keratinocyte growth medium.
- Treatment: NHEKs are treated with varying concentrations of **Tapinarof** (e.g., 10, 100, 500 nM) or vehicle control (e.g., DMSO) for specified durations (e.g., 72 hours for mRNA analysis, 96 hours for protein analysis).
- Quantitative Real-Time PCR (qRT-PCR):
  - Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
  - cDNA is synthesized from the extracted RNA.
  - qRT-PCR is performed using specific primers for filaggrin (FLG), loricrin (LOR), and a housekeeping gene (e.g., GAPDH) for normalization.



- Relative gene expression is calculated using the ΔΔCt method.
- Western Blotting:
  - Total protein is extracted from treated and control cells.
  - Protein concentration is determined using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against FLG, LOR, and a loading control (e.g., β-actin).
  - The membrane is then incubated with a corresponding secondary antibody.
  - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

### **T-Cell Cytokine Production Assay**

- Objective: To measure the effect of **Tapinarof** on the production of pro-inflammatory cytokines by T-cells.
- Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. CD4+ T-cells can be further isolated using magnetic bead separation.
- Cell Culture and Stimulation: Cells are cultured in appropriate medium and stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies) in the presence of varying concentrations of Tapinarof or vehicle control.
- Enzyme-Linked Immunosorbent Assay (ELISA):
  - Cell culture supernatants are collected after a specified incubation period (e.g., 48 hours).
  - ELISA is performed according to the manufacturer's instructions to quantify the concentration of IL-17A and other cytokines of interest.



- Flow Cytometry (Intracellular Staining):
  - T-cells are stimulated as described above, with the addition of a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture.
  - Cells are harvested, stained for surface markers (e.g., CD4), then fixed, permeabilized, and stained for intracellular cytokines (e.g., IL-17A).
  - The percentage of cytokine-producing cells is determined by flow cytometry.

# **PSOARING 3 Clinical Trial Design**





Click to download full resolution via product page

**PSOARING 3 Clinical Trial Workflow.** 



#### Conclusion

The long-term application of **Tapinarof** results in profound and sustained beneficial changes to the biology of psoriatic skin. Through the consistent activation of the AhR signaling pathway, **Tapinarof** durably suppresses pro-inflammatory cytokine production, restores the integrity of the skin barrier, and enhances the skin's intrinsic antioxidant defenses. These multifaceted molecular actions translate into significant and lasting clinical efficacy, as demonstrated in the 52-week PSOARING 3 trial. The remittive effect observed off-therapy further underscores a fundamental and persistent normalization of skin homeostasis. This in-depth understanding of **Tapinarof**'s long-term effects provides a robust foundation for its clinical use and for the future development of targeted dermatological therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tapinarof StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tapinarof for the treatment of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-year safety and efficacy of tapinarof cream for the treatment of plaque psoriasis: Results from the PSOARING 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tapinarof, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- To cite this document: BenchChem. [Long-Term Effects of Tapinarof on Skin Biology: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666157#long-term-effects-of-tapinarof-on-skin-biology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com